REACTION_CXSMILES
|
Cl.[NH2:2]O.[CH2:4]([O:6][C:7](=[O:36])[C:8](O)=[CH:9][C:10]([C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:14][C:13]=1[O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:11])[CH3:5]>C(O)C>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[C:10]([C:12]2[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:14][C:13]=2[O:27][CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[O:11][N:2]=1)=[O:36])[CH3:5] |f:0.1|
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Name
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|
Quantity
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0.89 g
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Type
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reactant
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Smiles
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Cl.NO
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Name
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4-(2,4-bis-benzyloxy-5-chlorophenyl)-2-hydroxy-4-oxo-but-2-enoic acid ethyl ester
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Quantity
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5 g
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Type
|
reactant
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Smiles
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C(C)OC(C(=CC(=O)C1=C(C=C(C(=C1)Cl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)O)=O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for four hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
|
WASH
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Details
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the filtered solid was washed with water (2×20 ml), ethanol (2×20 ml)
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Type
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CUSTOM
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Details
|
dried in vacuo at 45° C
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Name
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|
Type
|
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1)C1=C(C=C(C(=C1)Cl)OCC1=CC=CC=C1)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |